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Compound of Interest

Compound Name:
1-(5-chloro-1-methyl-1H-imidazol-

2-yl)ethan-1-ol

CAS No.: 41507-44-2

Cat. No.: B3007349 Get Quote

Executive Summary & Product Identity
Target Molecule: 1-(3-Chloro-2-hydroxypropyl)imidazole Formula: C6H9ClN2O Exact Mass:

160.0403 (Monoisotopic, 35Cl) Context: A critical process impurity in the synthesis of

Ornidazole and related nitroimidazole drugs, originating from the reaction of imidazole (lacking

the nitro/methyl groups) with epichlorohydrin.

This guide compares the MS/MS fragmentation performance of the target impurity against its

structural analogs (Parent Drug and Hydrolyzed Degradants). By establishing a definitive

fragmentation fingerprint, researchers can distinguish this genotoxic-risk alkylating agent from

benign metabolites.

Experimental Methodology (Self-Validating Protocol)
To replicate the fragmentation data described below, use the following standardized LC-MS/MS

workflow. This protocol ensures high-confidence identification through orthogonal validation

(Isotope fidelity + Fragmentation logic).

Step 1: Ionization Source Parameters (ESI+)
Instrument: Triple Quadrupole (QqQ) or Q-TOF.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b3007349?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3007349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ion Mode: Positive Electrospray Ionization (ESI+).

Spray Voltage: 3.5 kV (Ensures soft ionization of the labile chloride).

Capillary Temp: 300°C.

Validation Check: Verify the precursor ion cluster. You must observe a characteristic 3:1

intensity ratio at m/z 161.0 (

Cl) and m/z 163.0 (

Cl). If this ratio is absent, the analyte is not C6H9ClN2O.

Step 2: Collision Induced Dissociation (CID)
Collision Gas: Nitrogen or Argon.

Collision Energy (CE) Ramp:

Low (10-15 eV): Preserves the molecular ion and isotope pattern.

Medium (20-30 eV): Promotes HCl elimination (Diagnostic transition).

High (40+ eV): Shatters the core ring structure (Fingerprinting).

Deep Dive: The Fragmentation Pattern (The
"Product")
The fragmentation of C6H9ClN2O is driven by the lability of the alkyl chloride and the stability

of the aromatic imidazole ring.

Primary Pathway: The "Diagnostic" Elimination
Precursor:m/z 161

Transition: Loss of neutral Hydrochloric Acid (HCl, 36 Da).

Product Ion:m/z 125
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Mechanism: Intramolecular nucleophilic attack by the hydroxyl oxygen or imidazole nitrogen

onto the chloromethyl group, expelling HCl. This is the Quantifier Ion for MRM methods due

to its high abundance.

Secondary Pathway: The "Fingerprint" Cleavage
Transition: Cleavage of the N-C alkyl bond.

Product Ion:m/z 69

(Imidazole Ring)

Mechanism: At higher collision energies, the alkyl side chain is severed, leaving the

protonated imidazole ring. This is the Qualifier Ion, confirming the core structure lacks the

nitro/methyl substituents of the parent drug.

Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic flow, validated by the energetics of bond

dissociation.

Precursor Ion
[M+H]+ m/z 161
(C6H10ClN2O+)

Dehydrochlorination
[M+H - HCl]+

m/z 125

Loss of HCl (36 Da)
Low CE (15 eV)

Imidazole Ring
[C3H5N2]+

m/z 69

N-C Bond Cleavage
High CE (35 eV)

Alkyl Fragment
[C3H5O]+ 

m/z 57

Minor Pathway

Ring Separation
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Caption: Mechanistic fragmentation pathway of 1-(3-Chloro-2-hydroxypropyl)imidazole under

ESI-MS/MS conditions.

Comparative Performance Analysis
This section compares the fragmentation signature of C6H9ClN2O against its primary

"Alternatives"—the parent drug and related impurities. This comparison demonstrates why m/z

161 -> 125 is the superior monitoring transition.

Comparison 1: Vs. Ornidazole (Parent Drug)[1][2][3]
Alternative: Ornidazole (

, MW 219.6).[1]

Performance Gap:

Ornidazole Fragmentation: Dominated by the loss of the Nitro group (

, 46 Da) and the loss of the chloropropyl chain.

Distinction: The impurity C6H9ClN2O lacks the nitro group. Therefore, it never exhibits the

characteristic

loss seen in the parent.

Result: High specificity. A method monitoring m/z 161 -> 125 will have zero cross-talk from

the parent drug, unlike methods relying solely on retention time.

Comparison 2: Vs. Hydrolyzed Diol Impurity
Alternative: Ornidazole Diol (Cl replaced by OH,

).

Performance Gap:

Isotope Blindness: The Diol lacks chlorine, showing no

Cl isotope peak (M+2).
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Fragmentation: The Diol loses

(18 Da) rather than

(36 Da).

Result: The presence of the m/z 125 fragment (Loss of 36) is a definitive "binary switch"

for identifying the presence of the reactive Chloride moiety, which is the key genotoxic

concern.

Summary Data Table
Feature Target: C6H9ClN2O

Alt: Ornidazole

(Parent)
Alt: Hydrolyzed Diol

Precursor (m/z) 161 220 202

Isotope Pattern Yes (3:1 Cl) Yes (3:1 Cl) No (Cl absent)

Primary Loss -36 Da (HCl)
-46 Da (

)

-18 Da (

)

Key Fragment 125 128 184

Detection Risk High (Genotoxic) Low (API) Low (Benign)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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